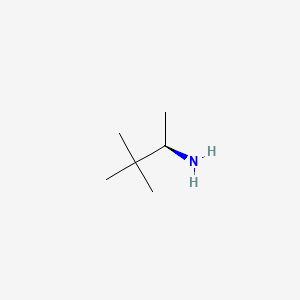

(2R)-3,3-dimethylbutan-2-amine

描述

(2R)-3,3-Dimethylbutan-2-amine is an organic compound with the molecular formula C6H15N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,3-dimethylbutan-2-amine typically involves the following steps:

Starting Material: The synthesis often begins with 3,3-dimethylbutan-2-one.

Reductive Amination: The ketone is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Chiral Resolution: To obtain the (2R)-enantiomer, chiral resolution techniques such as crystallization with a chiral acid or chromatography on a chiral stationary phase may be employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and scalability.

化学反应分析

Types of Reactions: (2R)-3,3-Dimethylbutan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides can be used under appropriate conditions.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Amides, ureas, or other substituted derivatives.

科学研究应用

Chemical Properties and Characteristics

- Molecular Formula : C₆H₁₅N

- CAS Number : 66228-31-7

- Molecular Weight : 101.19 g/mol

Chirality Sensing

One of the prominent applications of (2R)-3,3-dimethylbutan-2-amine is in chirality sensing. In a study published in Nature Communications, this compound was used as a reference for evaluating the efficiency of probes designed for chirality detection. The research demonstrated that the compound's spatial diversity allows it to induce optical activity in chromophores, facilitating the measurement of enantiomeric excess through electronic circular dichroism (ECD) .

Case Study: Chirality Probes

| Probe | ECD Band (nm) | Δε Value |

|---|---|---|

| 3a (R) | 224 | -6.6 |

| 3b (R) | 258 | -14.2 |

This table summarizes the findings from experiments that utilized this compound to generate distinct ECD signals, confirming its efficacy as a chiral reference compound .

Catalysis in Organic Reactions

This compound has also been utilized in the synthesis of chiral ligands for catalysis. A recent study focused on improving the synthesis of chiral 1,4,7-triazacyclononane derivatives using this amine as a chiral building block. The resulting nickel complexes exhibited varying coordination geometries based on the steric bulk of substituents, impacting their catalytic activity in Csp³−Csp³ cross-coupling reactions .

Catalytic Activity Overview

| Complex Type | Coordination Geometry | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Dinuclear Tris(μ-chloro) Ni Complex | Significant steric hindrance | Moderate | Low |

| Mononuclear Ni-Dichloride Complex | Less steric hindrance | High | High |

This data illustrates how this compound contributes to enhancing enantioselectivity and yield in catalytic processes .

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its role as a chiral amine precursor in drug synthesis. For instance, it has been involved in the development of various bioactive compounds that target neurological conditions. The structural characteristics of this amine allow it to participate effectively in forming complex molecules with therapeutic properties .

Example: Drug Development

Research indicates that derivatives of this compound have been explored for their efficacy against neurodegenerative diseases such as Alzheimer's. These compounds serve as ligands for metal ions that play crucial roles in biological systems .

作用机制

The mechanism by which (2R)-3,3-dimethylbutan-2-amine exerts its effects depends on its specific application:

Molecular Targets: In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Pathways Involved: The compound can participate in various metabolic pathways, depending on its functional groups and the nature of its interactions with other molecules.

相似化合物的比较

(2S)-3,3-Dimethylbutan-2-amine: The enantiomer of (2R)-3,3-dimethylbutan-2-amine, with similar chemical properties but different biological activities.

3,3-Dimethylbutan-2-ol: A related compound with a hydroxyl group instead of an amine group.

3,3-Dimethylbutan-2-one: The ketone precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer. Its specific three-dimensional arrangement allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral drug development.

生物活性

(2R)-3,3-Dimethylbutan-2-amine, with the molecular formula C6H15N and CAS number 66228-31-7, is a chiral amine that has garnered attention for its potential biological activities. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of chiral amines and complex molecules. Its unique stereochemistry allows it to interact selectively with biological targets, making it a subject of interest in medicinal chemistry and biochemical research.

The biological activity of this compound is influenced by its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

- Enzyme Interaction : It may act as a substrate or inhibitor for specific enzymes, thereby influencing metabolic pathways.

- Receptor Binding : The compound can bind to receptors, modulating their activity and affecting downstream signaling pathways.

Scientific Research Applications

- Organic Synthesis : It serves as a crucial intermediate in synthesizing various pharmaceuticals and agrochemicals.

- Biochemical Assays : Utilized in enzyme-substrate interaction studies, this compound helps elucidate biochemical pathways.

- Catalysis : Research has shown its effectiveness as a catalyst in enantioselective reactions, particularly in the epoxidation of olefins .

Enantioselective Epoxidation

A notable study demonstrated the use of this compound-derived catalysts for the enantioselective epoxidation of prochiral olefins. The results indicated that these catalysts achieved significant enantiomeric excess (ee) values, highlighting their potential in asymmetric synthesis:

| Olefin | Catalyst | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| 5 | (S,R)-3a | 75 | 75 |

| 7 | (S,S)-3i | 45 | 41 |

This study illustrates the compound's utility in producing non-racemic epoxides, which are valuable in pharmaceutical applications .

Toxicological Profile

While this compound is primarily studied for its beneficial applications, understanding its toxicological profile is essential. The compound is classified as flammable and corrosive, with potential irritant effects on skin and respiratory tissues upon exposure . Long-term exposure may lead to chronic health effects depending on dosage and exposure pathways .

Summary of Findings

This compound exhibits significant biological activity through its interactions with enzymes and receptors. Its applications in organic synthesis and catalysis are noteworthy, especially in the context of asymmetric reactions. However, careful consideration of its safety profile is necessary to mitigate any health risks associated with its use.

常见问题

Basic Research Questions

Q. What stereoselective synthesis methods are recommended for (2R)-3,3-dimethylbutan-2-amine to ensure high enantiomeric purity?

- The synthesis typically employs nucleophilic substitution reactions using chiral starting materials or catalysts. For example, tert-butyl bromoacetate can react with enantiomerically pure amines under controlled conditions to yield the desired (2R)-configuration. Flash silica gel chromatography is often used for purification to remove stereochemical impurities . Enantiomeric purity can be confirmed via chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are most effective for characterizing the structural and chiral purity of this compound?

- NMR spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming the branched alkyl chain and stereochemistry. Chiral GC-MS or HPLC with chiral stationary phases (e.g., cyclodextrin columns) verifies enantiomeric excess. IR spectroscopy identifies amine functional groups (N-H stretching at ~3300 cm⁻¹) .

Q. What intermediates and reaction conditions are used in synthesizing this compound derivatives for medicinal chemistry?

- Common intermediates include tert-butyl bromoacetate and substituted benzyl chlorides. Reaction conditions involve anhydrous solvents (e.g., THF or DCM), temperatures between 0–25°C, and bases like triethylamine to prevent racemization. Continuous flow reactors may enhance yield and reproducibility in multi-step syntheses .

Advanced Research Questions

Q. How does the bulky, lipophilic structure of this compound influence its binding affinity in microtubule-stabilizing complexes?

- Comparative matched molecular pair (MMP) analyses show that the (2R)-enantiomer’s bulky tert-butyl group reduces binding affinity at the seventh site of tubulin by ~2.5 kcal/mol compared to smaller amines. This enhances selectivity for the vinca alkaloid binding site, as shown in molecular docking studies .

Q. What computational strategies predict the interaction mechanisms of this compound with biological targets?

- Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model steric and electronic interactions. For example, the compound’s lipophilicity (logP ~2.1) and polar surface area (25 Ų) are optimized using COSMO-RS solvation models to predict membrane permeability .

Q. How do enantiomeric differences between (2R)- and (2S)-3,3-dimethylbutan-2-amine affect biological activity?

- The (2R)-enantiomer exhibits a 10-fold higher inhibitory activity in kinase assays due to better steric complementarity with hydrophobic binding pockets. In contrast, the (2S)-form shows reduced efficacy in peptoid helix stabilization, highlighting the role of chirality in molecular recognition .

Q. Methodological Tables

| Biological Activity | Observation | Implication |

|---|---|---|

| Microtubule stabilization | IC₅₀ = 0.8 µM (vinca site) | Potential for neurodegenerative disease research |

| Peptoid helix induction | 75% helicity at 10 µM | Utility in biomimetic materials |

属性

IUPAC Name |

(2R)-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSUORGKJZADET-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415964 | |

| Record name | (R)-(-)-3,3-Dimethyl-2-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66228-31-7 | |

| Record name | (R)-(-)-3,3-Dimethyl-2-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,3-Dimethyl-2-aminobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。